

# A Comprehensive Technical Guide to the Discovery and Synthesis of Deuremidevir (JT001/VV116)

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## Compound of Interest

Compound Name: JT001 sodium

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## Introduction

Deuremidevir, also known by its development codes JT001 and VV116, is an orally bioavailable nucleoside analog antiviral drug developed for the treatment of COVID-19.<sup>[1][2]</sup> It is a deuterated tri-isobutyrate prodrug of the remdesivir metabolite, GS-441524.<sup>[3][4]</sup> This strategic modification enhances its pharmacokinetic profile, allowing for oral administration.<sup>[1]</sup> This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for deuremidevir.

## Discovery and Development Rationale

The development of deuremidevir was a direct response to the need for an effective, orally administered antiviral agent to combat the SARS-CoV-2 pandemic.<sup>[5]</sup> Remdesivir, an intravenously administered nucleotide prodrug, demonstrated antiviral activity but its route of administration limited its use in outpatient settings.<sup>[6]</sup> The parent nucleoside of remdesivir, GS-441524, shows potent antiviral activity but has poor oral bioavailability.

The discovery of deuremidevir was a collaborative effort involving several Chinese research institutions, including the Shanghai Institute of Materia Medica, the Wuhan Institute of Virology, and Junshi Biosciences.<sup>[1][2]</sup> The development strategy focused on modifying GS-441524 to

improve its drug-like properties, specifically its oral bioavailability. This was achieved through two key chemical modifications:

- **Deuteration:** A deuterium atom was introduced at the 7-position of the pyrrolotriazine base.<sup>[7]</sup> This modification can slow down drug metabolism, a concept known as the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.<sup>[1]</sup>
- **Prodrug Strategy:** The hydroxyl groups of the ribose moiety were esterified with isobutyric acid, creating a tri-isobutyrate ester prodrug.<sup>[6]</sup> This increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Once absorbed, these ester groups are cleaved by endogenous esterases to release the active parent nucleoside.

This dual approach resulted in deuremidevir (VV116), an oral prodrug with significantly improved bioavailability compared to its parent compound.<sup>[7]</sup>

## Synthesis of Deuremidevir (VV116)

The synthesis of deuremidevir can be accomplished in a multi-step process starting from commercially available precursors. The following is a general outline of the synthetic route based on published literature.<sup>[8][9]</sup>

### Synthesis of the Common Precursor

A common precursor for both remdesivir and deuremidevir can be synthesized from ribose. The process involves the protection of the ribose hydroxyl groups, followed by oxidation and subsequent introduction of a cyano group in a diastereoselective manner.<sup>[8]</sup>

### Synthesis of the Deuterated Parent Nucleoside (X1)

The synthesis of the deuterated parent nucleoside involves the following key steps:<sup>[8][9]</sup>

- **Iodination:** The purine analogue is iodinated at the C-7 position.
- **Deuterium Introduction:** A palladium-catalyzed reaction is used to introduce deuterium at the C-7 position, replacing the iodine atom. Deuterium gas is utilized as the source of deuterium.<sup>[9][10]</sup>
- **Deprotection:** The protecting groups on the ribose moiety are removed using a Lewis acid.

## Final Prodrug Synthesis

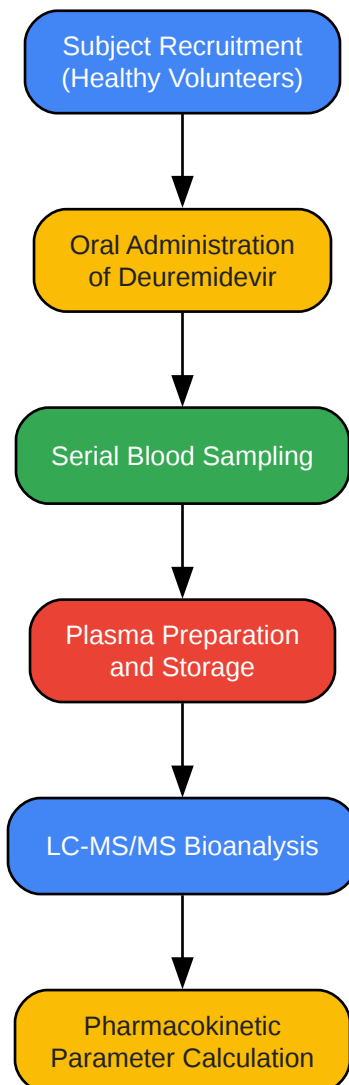
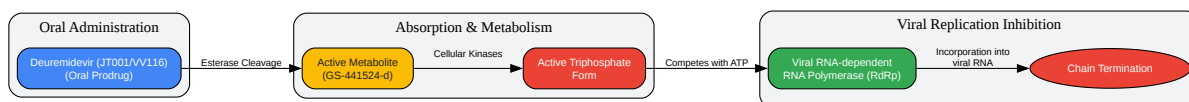
The final steps to yield deuremidevir are as follows:[8]

- **Amine Protection:** The primary amine on the purine base is protected.
- **Esterification:** The hydroxyl groups of the ribose are esterified using isobutyric anhydride or a similar acylating agent under standard coupling conditions to form the triester.
- **Deprotection and Salt Formation:** The amine protecting group is removed, and the final compound is converted to its hydrobromide salt to improve its stability and handling properties.[8][10]

## Mechanism of Action

Deuremidevir acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 virus.[2][6]

Mechanism of Action Workflow



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Discovery and Synthesis of Deuremidevir (JT001/VV116)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612199#discovery-and-synthesis-of-jt001-sodium]

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